2-(Difluoromethyl)-5-fluorobenzaldehyde
Description
2-(Difluoromethyl)-5-fluorobenzaldehyde (C₈H₅F₃O, MW: 186.12) is a fluorinated aromatic aldehyde featuring a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 5-position of the benzaldehyde core. This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine substituents, which enhance reactivity and metabolic stability .
Properties
Molecular Formula |
C8H5F3O |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H |
InChI Key |
XAUAQKQEBQYNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The -CF₂H group in the target compound provides stronger electron-withdrawing effects compared to -Cl or -CH₃, enhancing electrophilicity at the aldehyde group for nucleophilic addition reactions .
- Metabolic Stability: Fluorine and difluoromethyl groups reduce oxidative metabolism, making the compound more stable than non-fluorinated analogs in biological systems .
- Solubility : All listed compounds are soluble in organic solvents (e.g., DMF, THF), but the difluoromethyl group may slightly increase lipophilicity compared to methoxy or methyl substituents .
Pharmacological and Industrial Relevance
- Bioavailability : Fluorine substituents improve membrane permeability and bioavailability. The difluoromethyl group may further enhance these properties compared to single fluorine or chloro substituents .
- Patent Activity : The European Patent Application () lists multiple difluoromethyl-containing fungicides, underscoring industrial demand for such motifs.
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